molecular formula C8H6BrFO2 B1365538 Methyl 2-bromo-4-fluorobenzoate CAS No. 653-92-9

Methyl 2-bromo-4-fluorobenzoate

Cat. No.: B1365538
CAS No.: 653-92-9
M. Wt: 233.03 g/mol
InChI Key: JENBPOJAZCPSEW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Methyl 2-bromo-4-fluorobenzoate is a chemical compound used in organic synthesis It’s often used as a reagent in halogenation and esterification reactions .

Mode of Action

The compound interacts with its targets through halogenation and esterification reactions . In these reactions, the bromine and fluorine atoms in the compound can form bonds with other molecules, while the ester group can participate in reactions involving the breaking and forming of bonds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. It’s recommended to store the compound at room temperature and in a well-ventilated area to maintain its stability .

Biochemical Analysis

Biochemical Properties

Methyl 2-bromo-4-fluorobenzoate plays a role in various biochemical reactions, particularly in the synthesis of inhibitors targeting specific enzymes. For instance, it has been used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, an enzyme crucial for the survival of the parasite responsible for Chagas disease . The interactions of this compound with enzymes like CYP51 involve binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the parasite’s metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an inhibitor of CYP51 can lead to alterations in sterol biosynthesis, which is essential for cell membrane integrity and function . Additionally, this compound may affect other cellular enzymes and proteins, leading to changes in metabolic flux and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of enzymes like CYP51, it prevents the enzyme from catalyzing its substrate, thereby disrupting the metabolic pathway it is involved in . This binding interaction is facilitated by the halogen atoms on the benzoate ring, which can form specific interactions with amino acid residues in the enzyme’s active site. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like CYP51 . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like CYP51, affecting the sterol biosynthesis pathway . This interaction can lead to changes in metabolite levels and metabolic flux, disrupting the normal metabolic processes of the target organism. Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites that could have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature, due to the presence of halogen atoms, can influence its distribution within cellular compartments and tissues. This distribution is crucial for its biological activity, as it needs to reach the target enzymes or proteins to exert its effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with enzymes like CYP51, which are localized in the endoplasmic reticulum, requires this compound to be present in the same subcellular location. This localization ensures that the compound can effectively inhibit its target enzyme and disrupt the associated metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-fluorobenzoate can be synthesized through the esterification of 2-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors to control temperature and pressure precisely. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 2-bromo-4-fluorobenzyl alcohol.

    Hydrolysis: 2-bromo-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-4-fluorobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of complex molecules in medicinal chemistry, including potential drug candidates. In agrochemical research, it is used to develop new pesticides and herbicides. Additionally, it is employed in material science for the preparation of functionalized polymers and advanced materials .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 2-bromo-5-fluorobenzoate
  • Methyl 2-bromo-4-chlorobenzoate

Comparison: Methyl 2-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to methyl 4-bromo-2-fluorobenzoate, the position of the substituents affects the compound’s electronic properties and steric hindrance, leading to different reactivity patterns.

Properties

IUPAC Name

methyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBPOJAZCPSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428417
Record name methyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-92-9
Record name methyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-4-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a round-bottom flask, was placed a solution of 2-bromo-4-fluorobenzoic acid (21.8 g, 99.5 mmol, 1.00 equiv) in a solvent mixture of sulfuric acid (20 mL) and methanol (20 mL). The resulting solution was stirred for 5 h at 85° C., then cooled and cooled and concentrated in vacuo. The residue was diluted with ethyl acetate (200 mL) and washed with brine (200 mL) then aqueous NaHCO3 (100 mL. Note: gas evolution), dried (Na2SO4), filtered and concentrated in vacuo to obtain the title compound as a light yellow oil (22.0 g, 95%).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

2-Bromo-4-fluorophenol (28 g) was added to a solution of sodium hydroxide (7 g) in water (100 ml), and methyl chloroformate was dropwise added thereto at a temperature below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-bromo-4-fluorophenyl)formate (41 g). M.P., 80.7° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of thionyl chloride (2.6 mL, 35.7 mmol) in methanol (500 mL) at 0° C. is added 4-fluoro-2-bromo benzoic acid (5.18 g, 23.6 mmol). The mixture is heated to reflux for 19 h. The mixture is concentrated and purified via flash chromatography on silica (120 g) using a gradient of 0 to 80% ethyl acetate in heptane to provide the title compound (2.06 g, 37%) as an oil. MS m/z 233.0 (M+1)
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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